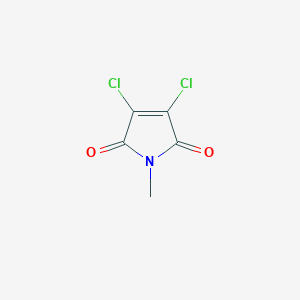

2,3-Dichloro-N-methylmaleimide

Übersicht

Beschreibung

2,3-Dichloro-N-methylmaleimide, also known as DCM, is a compound used in a variety of scientific and research applications. It is a member of the maleimide family of compounds, which are characterized by their reactive nature to form covalent bonds with thiol-containing compounds. DCM is widely used in biochemistry, biotechnology, and pharmacology due to its ability to form strong covalent bonds with proteins and other compounds. This compound is also used in a variety of lab experiments to study the effects of different compounds on proteins and other biomolecules.

Wissenschaftliche Forschungsanwendungen

Spectroscopy and Molecular Structure Analysis

The experimental and theoretical vibrational spectra, including FT-IR and FT-Raman spectra, of derivatives of 2,3-Dichloro-N-methylmaleimide have been studied. These studies provide valuable information about the molecular structure and chemical shifts of these compounds, facilitating a deeper understanding of their chemical properties and potential applications (Karabacak, Çoruh, & Kurt, 2008).

Synthetic Chemistry

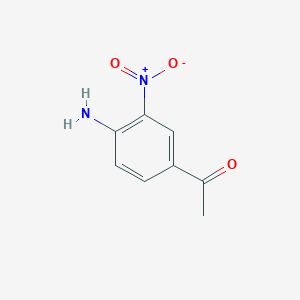

This compound has been utilized in various nucleophilic substitution reactions, leading to the synthesis of different compounds such as pyrroloquinoxaline diones and amino derivatives. This demonstrates its versatility and usefulness in the field of synthetic organic chemistry (Hanaineh-Abdelnour, Bayyuk, & Theodorie, 1999).

Catalysis in Asymmetric Hydrogenation

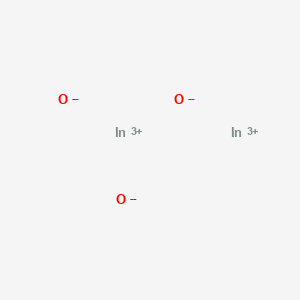

Compounds derived from this compound have been used in the preparation of chiral metal complexes, which serve as catalysts in asymmetric hydrogenation and hydrosilylation reactions. This application is significant in the field of homogeneous asymmetric catalysis, highlighting the compound's role in producing chiral molecules (Kinting & Döbler, 1989).

Polymerization Studies

Studies involving the free radical copolymerization of N-Methylmaleimide and other monomers demonstrate the utility of this compound derivatives in polymer science. This research contributes to understanding the polymerization processes and the development of new polymeric materials (Sonntag, Janovský, Naumov, & Mehnert, 2002).

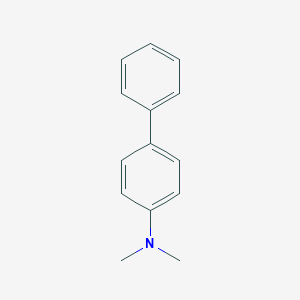

Development of Organic Light-Emitting Materials

Derivatives of this compound have been synthesized and investigated for their potential in organic light-emitting materials. This research is particularly relevant in the development of new materials for electronic and optoelectronic applications (Ning et al., 2007).

Safety and Hazards

Zukünftige Richtungen

Bisindolylmaleimide (BIM)-type compounds, which 2,3-Dichloro-N-methylmaleimide is a part of, have unique biological activities that have stimulated great interest in medicinal chemistry programs . They can be highly functionalised or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles .

Eigenschaften

IUPAC Name |

3,4-dichloro-1-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2/c1-8-4(9)2(6)3(7)5(8)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOLPWAVSYVLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149981 | |

| Record name | Maleimide, 2,3-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1123-61-1 | |

| Record name | 2,3-Dichloro-N-methylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, 2,3-dichloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldichloromaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, 2,3-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ARQ6B32V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the significance of the "two-step reduction sequence" involving 2,3-dichloro-N-methylmaleimide in the synthesis of KT5823 aglycone?

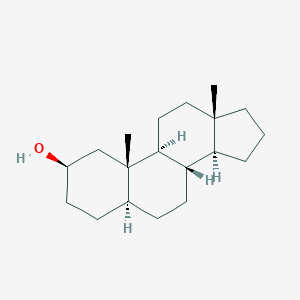

A1: The article highlights a "two-step reduction sequence" as a key element in their novel synthesis. [] While the specific steps are not detailed in the abstract, it emphasizes the transformation of an imide to an amide. This likely implies that this compound, being an imide, undergoes this reduction to form a crucial amide intermediate in the synthesis of the KT5823 aglycone. This new approach is significant as it contributes to a more efficient synthesis with a higher overall yield compared to previous methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.